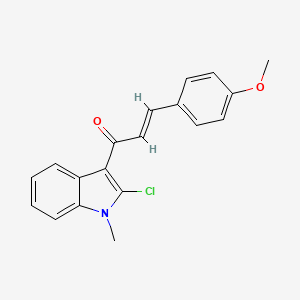![molecular formula C23H28N2O4 B13372631 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two 2-methylphenoxy groups attached to a piperazine ring via acetyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted piperazines.
Scientific Research Applications
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-methylphenoxy)acetyl]piperazine: Similar structure but lacks the 2-methyl group on the piperazine ring.
2-Methyl-1,4-bis[(phenoxy)acetyl]piperazine: Similar structure but lacks the methyl groups on the phenoxy rings.
Uniqueness
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine is unique due to the presence of both 2-methylphenoxy groups and the 2-methyl group on the piperazine ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[3-methyl-4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C23H28N2O4/c1-17-8-4-6-10-20(17)28-15-22(26)24-12-13-25(19(3)14-24)23(27)16-29-21-11-7-5-9-18(21)2/h4-11,19H,12-16H2,1-3H3 |
InChI Key |
QMDSCSXPSKBUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=CC=CC=C2C)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
![3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13372587.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
![N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B13372634.png)
